molecular formula C11H9FN2 B2847562 2-(4-Fluorophenyl)pyridin-3-amine CAS No. 886507-65-9

2-(4-Fluorophenyl)pyridin-3-amine

Cat. No.: B2847562
CAS No.: 886507-65-9
M. Wt: 188.205
InChI Key: DTAWGIIBBLDQEP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amine group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)pyridin-3-amine typically involves the use of fluorinated pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-fluorophenylboronic acid with 3-bromopyridine in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the selection of cost-effective reagents and optimization of reaction conditions are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenylpyridines.

Scientific Research Applications

2-(4-Fluorophenyl)pyridin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Fluoropyridin-3-amine: Similar in structure but lacks the phenyl ring.

    4-Fluorophenylpyridine: Similar but without the amine group.

    2-(4-Methylphenyl)pyridin-3-amine: Similar but with a methyl group instead of a fluorine atom.

Uniqueness: The presence of the fluorine atom in 2-(4-Fluorophenyl)pyridin-3-amine imparts unique electronic properties, enhancing its reactivity and binding affinity in various chemical and biological contexts. This makes it distinct from other similar compounds and valuable in specific applications.

Properties

IUPAC Name

2-(4-fluorophenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-5-3-8(4-6-9)11-10(13)2-1-7-14-11/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAWGIIBBLDQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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